molecular formula C15H10F3N3O2S2 B2533817 N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 392301-86-9

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2533817
CAS No.: 392301-86-9
M. Wt: 385.38
InChI Key: MWGPTJCXJBZNHL-UHFFFAOYSA-N
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Description

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiadiazole intermediate with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Pharmaceuticals: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Agrochemicals: It may serve as a precursor for the synthesis of new pesticides or herbicides.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Lacks the trifluoromethyl group.

    N-(5-((3-(methyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to similar compounds without this group.

Biological Activity

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound's structure consists of a furan ring fused with a thiadiazole moiety, featuring a trifluoromethylbenzyl thioether substituent. The synthesis typically involves the reaction of thiadiazole derivatives with furan-2-carboxylic acid derivatives under specific conditions to yield the target compound. This method has been optimized for yield and purity in various studies.

Biological Activities

1. Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives, including the target compound. For instance, a structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly affect cytotoxicity against various cancer cell lines:

  • IC50 Values : The compound exhibited notable activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values of 0.28 µg/mL and 0.52 µg/mL, respectively .
  • Mechanism of Action : Molecular docking studies revealed interactions with tubulin, suggesting that the compound may inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

2. Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. In vitro tests demonstrated that compounds similar to this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Microorganism MIC (μg/mL)
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pyogenes0.06

These findings suggest that the compound could be developed as a novel antibacterial agent.

3. Antifungal Activity

Research indicates that derivatives containing thiadiazole scaffolds exhibit antifungal properties as well. For example, certain modifications to the thiadiazole structure have resulted in compounds with high inhibition rates against fungal pathogens such as Fusarium graminearum and Cochliobolus lunatus . The inhibition rates for specific compounds were reported as follows:

Fungal Pathogen Inhibition Rate (%)
Fusarium graminearum76.5
Cochliobolus lunatus83.7

Case Studies

A significant study involving this compound assessed its effects on various cancer cell lines using the MTT assay. The results indicated selective cytotoxicity towards malignant cells while sparing normal cells like skin fibroblasts and hepatocytes .

Additionally, another study explored the compound's interaction with protein targets relevant to cancer progression, demonstrating its potential as an inhibitor of specific kinases involved in tumor growth .

Properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S2/c16-15(17,18)10-4-1-3-9(7-10)8-24-14-21-20-13(25-14)19-12(22)11-5-2-6-23-11/h1-7H,8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGPTJCXJBZNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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